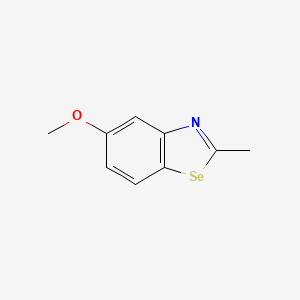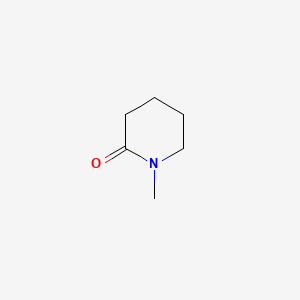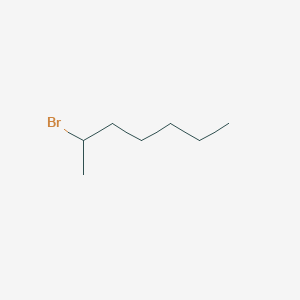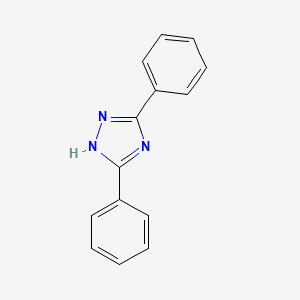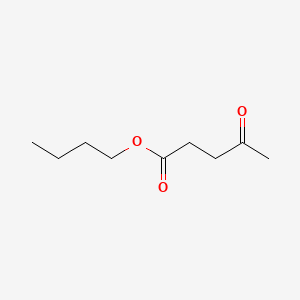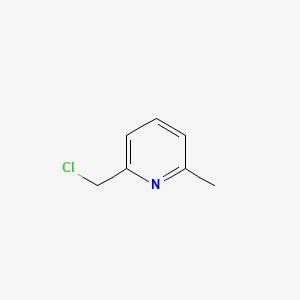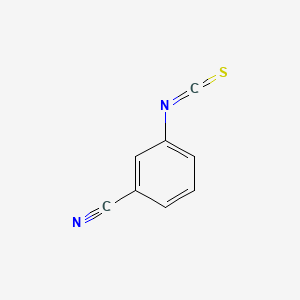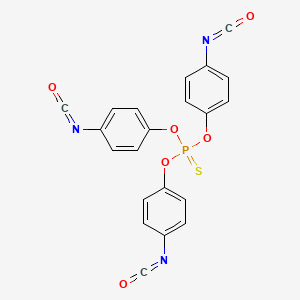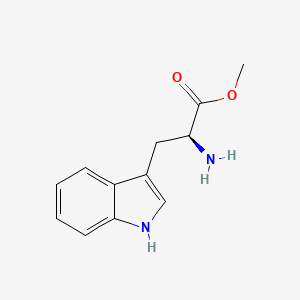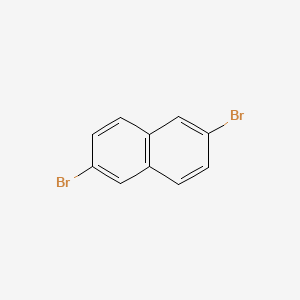
2,6-Dibromonaphthalene
Overview
Description
2,6-Dibromonaphthalene is a double brominated naphthalene intermediate used for the preparation of semiconducting molecules in applications of thin-film transistors, cathode interfacial material, and non-fullerene acceptors for organic photovoltaics (OPVs), and hole-transporting hosts for organic light-emitting diodes (OLEDs) . It is also used as a building block for constructing small semiconducting molecules or polymers .
Synthesis Analysis
2,6-Dibromonaphthalene can be synthesized through various methods. For instance, it can be synthesized directly through the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . It can also react with hexylmagnesium bromide to form 2,6-Dihexyl-naphthalene .Molecular Structure Analysis
The bond length between the C1–C2 and C10–C13 atoms in the 2,6–DBrN molecule was calculated as follows: cc-pVDZ 1.377A, cc-pVTZ 1.368A, 6–31G(d,p) 1.374A, 6–311G(d,p) 1.371A .Chemical Reactions Analysis
2,6-Dibromonaphthalene is used as a building block in the synthesis of various naphthalene derivatives. For example, it is used in the synthesis of 2,6-di(1H-inden-2-yl) naphthalene (DIN), 2,6-di((E)-styry)naphthalene (DSN), and 2,6-bis(phenylthyny)naphthalene (DPEN) .Physical And Chemical Properties Analysis
2,6-Dibromonaphthalene is a light yellow solid . Its molecular formula is C10H6Br2, and its molecular weight is 285.97 g/mol .Scientific Research Applications
Organic Synthesis
2,6-Dibromonaphthalene: is a valuable compound in organic chemistry, serving as a versatile building block for the synthesis of complex molecules. Its bromine atoms are reactive sites that can undergo various substitution reactions, making it an essential intermediate for constructing polymers, small molecules, and other organic compounds .
Pharmaceuticals
In the pharmaceutical industry, 2,6-Dibromonaphthalene is utilized to create novel drug molecules. Its structure can be modified to produce compounds with potential therapeutic effects. Researchers leverage its reactivity to synthesize active pharmaceutical ingredients (APIs) that may lead to new treatments for various diseases .
Agrochemicals
The agrochemical sector employs 2,6-Dibromonaphthalene for developing pesticides and herbicides. By incorporating it into the molecular framework of agrochemicals, scientists aim to enhance the efficacy and selectivity of these products, contributing to sustainable agriculture practices .
Organic Electronics
2,6-Dibromonaphthalene: serves as a precursor for creating semiconducting materials used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). These materials are crucial for the advancement of flexible and lightweight electronic devices .
Electrochemical Devices
This compound is instrumental in the development of electrochemical devices, such as batteries and supercapacitors. It can be used to synthesize redox-active materials that improve the storage and transfer of electrical energy, which is key for portable and renewable energy technologies .
Bioelectronics
In bioelectronics, 2,6-Dibromonaphthalene -derived materials can interface with biological systems, providing a platform for biosensors and medical implants. These materials need to be biocompatible and conductive, allowing for the detection and modulation of biological signals .
Fluorescent Probes
Chemists use 2,6-Dibromonaphthalene to create fluorescent probes that can illuminate biological processes. By attaching fluorescent groups to the naphthalene core, researchers can track the movement and interaction of molecules within cells, aiding in the understanding of complex biological mechanisms .
Material Science
In material science, 2,6-Dibromonaphthalene is used to synthesize new materials with unique properties, such as high thermal stability or specific optical characteristics. These materials find applications in coatings, advanced composites, and nanotechnology .
Mechanism of Action
Target of Action
It is known that 2,6-dibromonaphthalene is used as a building block for constructing small semiconducting molecules or polymers . These molecules or polymers can interact with various targets depending on their final structure and function.
Mode of Action
The mode of action of 2,6-Dibromonaphthalene is primarily through its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific interactions of 2,6-Dibromonaphthalene with its targets would depend on the final structure of the synthesized molecule or polymer.
Biochemical Pathways
As a precursor in the synthesis of semiconducting molecules or polymers, 2,6-dibromonaphthalene could potentially influence a variety of biochemical pathways depending on the final structure and function of the synthesized molecule or polymer .
Pharmacokinetics
As a chemical compound, the bioavailability of 2,6-dibromonaphthalene would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 2,6-Dibromonaphthalene are primarily related to its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific effects would depend on the final structure and function of the synthesized molecule or polymer.
Action Environment
The action, efficacy, and stability of 2,6-Dibromonaphthalene can be influenced by various environmental factors. For instance, the synthesis of semiconducting molecules or polymers from 2,6-Dibromonaphthalene would be affected by factors such as temperature, pH, and the presence of catalysts .
Safety and Hazards
properties
IUPAC Name |
2,6-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDEYKZSZWFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348766 | |
| Record name | 2,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13720-06-4 | |
| Record name | 2,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,6-dibromonaphthalene in materials science?
A1: 2,6-Dibromonaphthalene serves as a versatile building block for constructing advanced materials. For instance, it acts as a key precursor for synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s []. These oligomers exhibit self-assembling properties in the solid state, leading to ordered structures with enhanced π-conjugation lengths. This characteristic proves beneficial in organic electronics, particularly for developing materials with improved charge transport properties.
Q2: How can 2,6-dibromonaphthalene be utilized in the synthesis of donor-acceptor-donor (D-A-D) type molecules?
A2: 2,6-Dibromonaphthalene, specifically its derivative N,N′-dialkylated 2,6-dibromonaphthalene-1,4,5,8-bis(dicarboximide) (NDIBr2), plays a crucial role in synthesizing D-A-D molecules valuable for organic electronics []. Through palladium-catalyzed direct arylation, unsubstituted furan or thiophene can be coupled with NDIBr2. This results in molecules where the electron-deficient naphthalene diimide (NDI) core acts as the acceptor flanked by electron-rich furan or thiophene donors. This D-A-D configuration is highly desirable for charge transport applications.
Q3: Can 2,6-dibromonaphthalene be used to create polymers with specific properties?
A4: Absolutely. 2,6-Dibromonaphthalene can be polymerized through cathodic coupling of its organonickel(II) complex, yielding 2,6-polynaphthylene films []. Additionally, it serves as a monomer in Heck coupling reactions with octavinylsilsesquioxane, leading to the formation of luminescent nanoporous inorganic–organic hybrid polymers []. These polymers, characterized by high surface areas, show potential for applications like picric acid detection.
Q4: How does the introduction of substituents on the naphthalene core of 2,6-dibromonaphthalene affect its properties?
A5: Introducing various substituents to the naphthalene core significantly alters the properties of 2,6-dibromonaphthalene derivatives. For example, incorporating aryl ethynyl groups leads to a redshift in absorbance and enhances the fluorescence quantum yield, making these derivatives suitable for use as dyes []. Conversely, directly attaching cyano groups to the naphthalene core dramatically lowers the reduction potentials, resulting in compounds with high electron affinity and stable radical anions. This characteristic is valuable for applications requiring efficient electron transport or electron acceptor materials.
Q5: What analytical techniques are commonly employed to characterize 2,6-dibromonaphthalene and its derivatives?
A5: Several analytical techniques are used to characterize 2,6-dibromonaphthalene and its derivatives. These include:
- NMR Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the synthesized compounds [].
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity [].
- High-Resolution Mass Spectrometry (HRMS): Offers precise mass measurements, aiding in confirming the elemental composition of the compound [].
- UV-Vis Spectroscopy: Used to study the absorption properties of the compounds, particularly useful when evaluating the impact of different substituents on the naphthalene core [, ].
- Fluorescence Spectroscopy: Helps in analyzing the emission properties of the compounds, crucial for assessing their potential as fluorescent probes or dyes [, ].
- X-ray Diffraction (XRD): Provides insights into the crystal structure and packing of the molecules, particularly relevant when studying the self-assembling properties of 2,6-dibromonaphthalene-derived oligomers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




